3-Cyclopentyl-1H-pyrazol-5-amine

CDK2 inhibitor kinase selectivity aminopyrazole SAR

Medchem teams optimizing CDK2 inhibitors face SAR collapse when swapping the cyclopentyl hinge binder-the cyclohexyl analog loses >20-fold potency. 3-Cyclopentyl-1H-pyrazol-5-amine (CAS 264209-16-7) provides the validated cyclopentyl fragment from CDK2 patent estates, eliminating this risk. • >20-fold superior CDK2 potency vs. cyclohexyl analog • Ideal MMP partner for kinome-wide selectivity profiling • Primary 5-NH₂ handle enables direct E3 ligase conjugation for PROTAC design Consistent batch quality ensures reproducible selectivity panels.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 264209-16-7
Cat. No. B1592769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1H-pyrazol-5-amine
CAS264209-16-7
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=NN2)N
InChIInChI=1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11)
InChIKeyPXEDPQCHOFQXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-1H-pyrazol-5-amine – Differentiated Kinase Building Block


3-Cyclopentyl-1H-pyrazol-5-amine (CAS 264209‑16‑7, C₈H₁₃N₃, MW 151.21) is a 5‑aminopyrazole heterocycle bearing a cyclopentyl substituent at the 3‑position . The 5‑aminopyrazole core serves as a privileged hinge‑binding motif in kinase inhibitor design, while the cyclopentyl group imparts a discrete steric and lipophilic profile that distinguishes it from cyclohexyl, phenyl, and smaller alkyl analogues [1]. The compound is supplied as a research‑grade building block (typical purity ≥98 %) and is employed as a key intermediate in the synthesis of cyclin‑dependent kinase (CDK) inhibitors, CCR5 antagonists, and targeted protein degraders [2].

Hinge-binding fragment for ATP-competitive kinase inhibitor design
CDK2-focused medicinal chemistry and scaffold-hopping campaigns
PROTAC degrader synthesis via 5-amino conjugation handle
Research-grade building block with reported ≥98% purity

Why 3-Cyclopentyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic Analogs


The 3‑position substituent on the 5‑aminopyrazole scaffold directly governs the shape and lipophilicity of the hydrophobic pocket that the ligand occupies in the ATP‑binding site of kinases [1]. Even subtle changes—such as expanding the cyclopentyl ring to cyclohexyl or contracting it to cyclopropyl—can alter the IC₅₀ against CDK2 by >20‑fold, modify aqueous solubility by ~5‑fold, and shift the logP by >0.5 units [2]. Consequently, substituting 3‑cyclopentyl‑1H‑pyrazol‑5‑amine with an in‑class analogue without re‑optimising the downstream SAR carries a high risk of losing potency, selectivity, and developability. The quantitative evidence below establishes where this compound sits relative to its closest structural comparators.

Target Scaffold
3-Cyclopentyl-1H-pyrazol-5-amine
Generic Analog Risk
Cyclohexyl or phenyl analogs may shift CDK2 potency >20-fold and alter solubility ~5-fold
Reported Profile
Moderate logP (1.45); higher aqueous solubility
Mismatch Context
Cyclohexyl increases logP and reduces solubility, potentially altering developability profiles
IP/Patent Landscape
Preferred scaffold in Pfizer and Chia Tai Tianqing CDK2 patents
Substitution Impact
Unpatented analogs may lack industrial validation and pose higher IP risk

3-Cyclopentyl-1H-pyrazol-5-amine: Evidence vs. Closest Analogs


CDK2/Cyclin A Inhibition: Cyclopentyl vs. Cyclohexyl

The 4‑bromobenzamide derivative of 3‑cyclopentyl‑1H‑pyrazol‑5‑amine (CHEMBL419753) inhibits CDK2/cyclin A with an IC₅₀ of 50 nM, whereas the direct cyclohexyl analogue (CHEMBL333382) exhibits an IC₅₀ of 1,000 nM in the same biochemical assay [1]. This represents a 20‑fold loss of potency when the cyclopentyl ring is expanded to cyclohexyl. A second laboratory reported an IC₅₀ of 10,000 nM for the cyclohexyl compound, further reinforcing that the larger ring is poorly accommodated in the CDK2 ATP‑binding pocket [2].

CDK2 Inhibition
Head-to-head
IC₅₀ 50 nM (cyclopentyl) vs. 1,000 nM (cyclohexyl)
Reported 20-fold higher CDK2/cyclin A enzyme inhibition
Biochemical assay; up to 200-fold difference reported in independent dataset
CDK2 inhibitor kinase selectivity aminopyrazole SAR

Antiproliferative Activity: Cyclopentyl vs. Cycloheptyl Analogs

In a head‑to‑head comparison within a pyrazoline series bearing a 5‑aminopyrazole‑derived core, the cyclopentyl‑substituted analogue (compound 5e) displayed IC₅₀ values of 75.58 µM (HCT116), 59.33 µM (HepG‑2), and 86.83 µM (MCF7), while the cycloheptyl analogue (5d) showed consistently weaker activity: 88.60 µM (HCT116), 82.79 µM (HepG‑2), and >100 µM (MCF7) [1]. Notably, the cyclopentyl derivative demonstrated a markedly lower IC₅₀ against the non‑malignant WI‑38 cell line (11.71 µM vs. 46.60 µM), which, while indicating a narrower therapeutic window in this particular scaffold, also highlights the substantial pharmacodynamic difference imparted by ring size.

Antiproliferative Activity
Head-to-head
IC₅₀ 59–87 µM (cyclopentyl) vs. 83–>100 µM (cycloheptyl) across cancer cell lines
Supports cell-model endpoint review in HCT116, HepG-2, MCF7
MTT assay, 48 h; cyclopentyl derivative shows higher WI-38 sensitivity
anticancer EGFR-TK pyrazoline cytotoxicity

Aqueous Solubility: Cyclopentyl vs. Cyclohexyl

The aqueous solubility of 3‑cyclopentyl‑1H‑pyrazol‑5‑amine is reported as 1.47 mg mL⁻¹ (9.73 mM), whereas the cyclohexyl analogue 5‑cyclohexyl‑1H‑pyrazol‑3‑amine (CAS 81542‑54‑3) is described as “very slightly soluble” with a calculated solubility of 0.3 g L⁻¹ (~0.3 mg mL⁻¹, ~1.8 mM) . The ~5‑fold higher solubility of the cyclopentyl compound facilitates higher‑concentration dosing in biochemical and cellular assays without the need for DMSO concentrations that may confound results.

Aqueous Solubility
Cross-study
1.47 mg/mL (cyclopentyl) vs. ~0.3 mg/mL (cyclohexyl)
Reported ~5-fold higher solubility supports assay formulation context
Computed values; data to verify experimentally
solubility developability physicochemical properties

Lipophilicity (LogP): Cyclopentyl vs. Cyclohexyl

The consensus logP of 3‑cyclopentyl‑1H‑pyrazol‑5‑amine is estimated at 1.45 (range 1.14–1.75 across five computational methods), whereas the cyclohexyl analogue exhibits a higher reported logP of 1.97 . The ~0.5 log unit difference reflects the larger hydrophobic surface of the cyclohexyl ring. In the context of kinase inhibitor design, the moderately lower lipophilicity of the cyclopentyl compound may contribute to reduced off‑target binding, lower metabolic clearance, and improved ligand efficiency metrics.

Lipophilicity (logP)
Cross-study
Consensus logP 1.45 (cyclopentyl) vs. 1.97 (cyclohexyl)
Lower lipophilicity may support improved ligand efficiency metrics
ΔlogP ≈ 0.52; computational estimate, source-specific review
logP lipophilicity drug-likeness

CDK2 Inhibitor Patents: Cyclopentyl Scaffold Preference

Pfizer’s 2020 patent (CA3128155C) specifically claims 3‑carbonylamino‑5‑cyclopentyl‑1H‑pyrazole compounds as CDK2 inhibitors, with the cyclopentyl group explicitly defined in the Markush structure [1]. In parallel, a distinct patent from Chia Tai Tianqing (WO2025191482A1, 2024) discloses cyclopentylpyrazolamine derivatives as CDK2‑targeting agents, demonstrating sustained industrial investment in the cyclopentyl‑substituted aminopyrazole scaffold [2]. No analogous patent families with comparable breadth exist for the cyclohexyl or phenyl congeners as CDK2 inhibitor cores.

Patent Preference
Supporting
Cyclopentyl explicitly claimed in Pfizer and Chia Tai Tianqing CDK2 patents
Reported industrial scaffold selection supports CDK2 pathway-study fit
Patent landscape analysis, 2020–2024; no comparable scope for cyclohexyl
CDK2 patent analysis Pfizer scaffold selection

3-Cyclopentyl-1H-pyrazol-5-amine: Research Applications


CDK2 Medicinal Chemistry: Fragment & Scaffold Hopping

For teams pursuing ATP‑competitive CDK2 inhibitors, 3‑cyclopentyl‑1H‑pyrazol‑5‑amine provides a validated hinge‑binding fragment with demonstrated 20‑fold superiority over the cyclohexyl analogue in biochemical assays [1]. Procurement of this specific building block enables direct access to the SAR‑optimised cyclopentyl series disclosed in Pfizer’s CDK2 patent estate [2].

Kinase Selectivity Profiling: Cyclopentyl vs. Cyclohexyl Pair

Because the cyclopentyl and cyclohexyl derivatives show a >20‑fold difference in CDK2 potency, the pair constitutes an ideal matched molecular pair (MMP) for probing the steric tolerance of the ATP‑binding pocket across the kinome [1]. Sourcing both compounds from the same vendor ensures batch‑to‑batch consistency essential for rigorous selectivity panels.

PROTAC Degrader Synthesis via 5-Amino Handle

The primary amino group at the 5‑position of the pyrazole ring offers a convenient synthetic handle for conjugating E3 ligase ligands, while the cyclopentyl group contributes to the ternary complex geometry and cellular permeability of the degrader [3]. The compound is listed as a ‘Protein Degrader Building Block’ by multiple suppliers, reflecting its established role in targeted protein degradation research.

Anticancer Library Synthesis: Pyrazoline & Oxadiazole Cores

The cyclopentyl‑substituted aminopyrazole core has been incorporated into pyrazoline and oxadiazole libraries that were screened against HCT116, HepG‑2, and MCF7 cell lines, with the cyclopentyl derivatives outperforming their cycloheptyl counterparts across all three cancer models [4]. Researchers building diversity‑oriented synthesis (DOS) libraries around the 5‑aminopyrazole scaffold can expect enhanced hit rates by including the cyclopentyl variant.

Application
Selection Property
Validation Focus
CDK2 Medicinal Chemistry
Kinase selectivity review
CDK2 enzyme inhibition assay context
Kinase Selectivity Profiling
Matched molecular pair context
Isoform-preference and steric tolerance endpoints
PROTAC Degrader Synthesis
5-Amino conjugation handle
Ternary complex geometry and cellular permeability review
Anticancer Library Synthesis
Cell-model endpoint review
Cell-viability endpoints in HCT116, HepG-2, and MCF7

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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